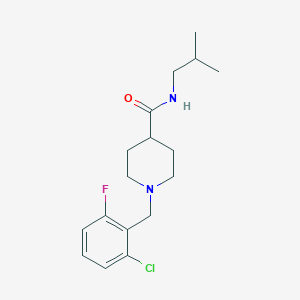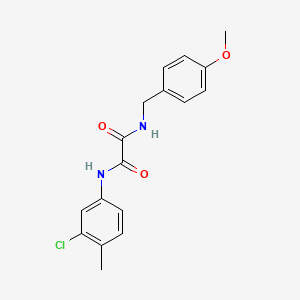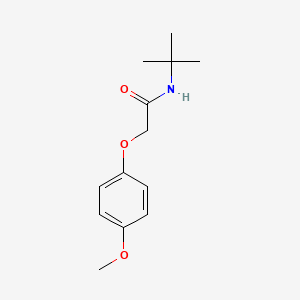![molecular formula C17H23IO5 B5030220 diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
diethyl [4-(4-iodophenoxy)butyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(4-iodophenoxy)butyl]malonate, also known as IBMP, is a chemical compound that has been widely studied for its potential use in scientific research. IBMP is a malonate ester that contains an iodine atom and a phenoxy group, which makes it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of diethyl [4-(4-iodophenoxy)butyl]malonate involves the inhibition of dopamine and norepinephrine transporters. diethyl [4-(4-iodophenoxy)butyl]malonate binds to these transporters and prevents the reuptake of dopamine and norepinephrine into presynaptic neurons. This increases the concentration of these neurotransmitters in the synaptic cleft, which can lead to increased neuronal activity and changes in behavior, cognition, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of diethyl [4-(4-iodophenoxy)butyl]malonate are complex and depend on the specific biological system being studied. In general, diethyl [4-(4-iodophenoxy)butyl]malonate has been shown to increase the concentration of dopamine and norepinephrine in the synaptic cleft, which can lead to increased neuronal activity and changes in behavior, cognition, and mood. diethyl [4-(4-iodophenoxy)butyl]malonate has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl [4-(4-iodophenoxy)butyl]malonate has several advantages for use in lab experiments, including its selectivity for dopamine and norepinephrine transporters, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to the use of diethyl [4-(4-iodophenoxy)butyl]malonate in lab experiments, including its complex synthesis method, its potential for off-target effects, and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on diethyl [4-(4-iodophenoxy)butyl]malonate, including the development of new synthesis methods, the study of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications. diethyl [4-(4-iodophenoxy)butyl]malonate has shown promise as a tool for studying the role of dopamine and norepinephrine in various physiological processes, and further research may lead to new insights into the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of diethyl [4-(4-iodophenoxy)butyl]malonate involves several steps, including the reaction of diethyl malonate with 4-iodophenol to form 4-(diethoxymethyl)phenyl 4-iodophenyl ether. This intermediate is then reacted with 1-bromobutane to form diethyl [4-(4-iodophenoxy)butyl]malonate. The synthesis of diethyl [4-(4-iodophenoxy)butyl]malonate is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Diethyl [4-(4-iodophenoxy)butyl]malonate has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain. diethyl [4-(4-iodophenoxy)butyl]malonate has been shown to selectively inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. diethyl [4-(4-iodophenoxy)butyl]malonate has also been used to study the effects of dopamine and norepinephrine on behavior, cognition, and mood.
Propiedades
IUPAC Name |
diethyl 2-[4-(4-iodophenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOURGBLLIBWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)

![4-allyl-1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5030200.png)

![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)